molecular formula C24H30N2O2 B2605330 N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide CAS No. 955765-59-0

N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide

Cat. No.: B2605330
CAS No.: 955765-59-0
M. Wt: 378.516
InChI Key: GXGUNJIKHWMASO-UHFFFAOYSA-N
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Description

N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide is a synthetic compound of significant interest in medicinal chemistry and oncology research. Its molecular structure, which features an adamantane moiety linked to a tetrahydroisoquinoline core via a cyclopropanecarbonyl group, suggests potential for high binding affinity and specificity. This structural motif is frequently explored in the development of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs) . The primary research value of this compound lies in its potential application as a key component in heterobifunctional small molecules designed to degrade disease-relevant proteins. Specifically, compounds targeting the transcription factor Nrf2 are being actively investigated. In cancer contexts, elevated Nrf2 activity is associated with poor prognosis and chemoresistance, making its targeted degradation a promising therapeutic strategy . Researchers can utilize this adamantane-carboxamide derivative as a potential ligand that engages the target protein of interest, which, when linked to an E3 ligase-recruiting molecule, may facilitate the ubiquitination and subsequent proteasomal degradation of that target . The mechanism of action for the final PROTAC molecule would be hijacking the cell's natural ubiquitin-proteasome system. The bifunctional degrader would bring the target protein into close proximity with an E3 ubiquitin ligase, leading to the target's polyubiquitination and degradation by the proteasome. This approach can potentially inhibit pathways that drive tumor growth, prevent metastasis, and increase sensitivity to existing chemotherapeutic agents . This product is intended for non-human research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2/c27-22(19-1-2-19)26-6-5-18-3-4-21(10-20(18)14-26)25-23(28)24-11-15-7-16(12-24)9-17(8-15)13-24/h3-4,10,15-17,19H,1-2,5-9,11-14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGUNJIKHWMASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process, ensuring consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Central Nervous System Disorders

Research indicates that compounds similar to N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide exhibit significant activity against central nervous system disorders. The ability of this compound to cross the blood-brain barrier positions it as a potential therapeutic agent for conditions such as depression, anxiety, and neurodegenerative diseases.

Mechanism of Action : The compound likely interacts with neurotransmitter systems, influencing serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. Its structural features allow for interactions with various cellular targets involved in cancer progression.

Case Study : In vitro studies have shown that derivatives of tetrahydroisoquinoline can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Its unique chemical structure may enhance its efficacy against bacterial and fungal infections.

Research Findings : Compounds with similar frameworks have demonstrated broad-spectrum antimicrobial effects, suggesting that this compound could be further explored for therapeutic use in infectious diseases.

Synthesis and Modification

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity.

Typical Synthesis Steps :

  • Formation of the tetrahydroisoquinoline core.
  • Introduction of the cyclopropanecarbonyl group.
  • Coupling with the adamantane moiety via amide bond formation.

Mechanism of Action

The mechanism of action of N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Cyclopropane vs. In contrast, the thiophene’s sulfur atom enhances electron-richness, which could facilitate π-π stacking or polar interactions with biological targets.
  • Molecular Weight and Lipophilicity : The thiophene analog’s higher molecular weight (420.57 vs. ~401.5) and sulfur content may marginally reduce solubility compared to the cyclopropane derivative. However, both compounds retain adamantane-driven lipophilicity, favoring membrane permeability.

Hypothetical Pharmacological Implications

  • Target Engagement : The cyclopropane’s rigidity may stabilize specific conformations critical for binding to enzymes or receptors, such as kinases or G-protein-coupled receptors (GPCRs). The thiophene analog’s sulfur atom could interact with metal ions or cysteine residues in active sites.
  • Thiophenes, however, may undergo sulfoxidation, increasing susceptibility to metabolic degradation.

Research Tools and Structural Analysis

Both compounds may utilize crystallographic tools like SHELX (for structure refinement) and ORTEP-3 (for thermal ellipsoid visualization) to resolve their three-dimensional configurations. These methods are critical for confirming substituent orientation and evaluating steric effects.

Biological Activity

N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This detailed article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H24N2O2
  • Molecular Weight : 320.41 g/mol
  • CAS Number : 955534-31-3

The compound features a unique structure that combines a cyclopropane ring with an isoquinoline moiety, which is known to influence its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing cyclopropane rings have shown effective inhibition of cancer cell proliferation without significant cytotoxic effects on normal cells. One study reported that such compounds inhibited the proliferation of U937 human myeloid leukemia cells while sparing normal cells from cytotoxicity .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : Activation of apoptotic pathways has been noted in related compounds.
  • Modulation of Signaling Pathways : Compounds with similar structures may affect various signaling pathways involved in cell survival and proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. The presence of the cyclopropanecarbonyl group significantly enhances the interaction with biological targets compared to other structural analogs. This has been supported by various studies that demonstrate how modifications to the cyclopropane or isoquinoline moieties can lead to varying levels of activity against different cancer cell lines .

Study 1: Synthesis and Evaluation

A comprehensive study synthesized a series of cyclopropane-containing carboxamide derivatives and evaluated their biological activities. The results indicated that specific substitutions on the isoquinoline ring improved anticancer efficacy against breast (MCF7) and colon (HCT116) cancer cell lines .

Table 1: Biological Activity of Synthesized Derivatives

Compound IDCell Line TestedIC50 (µM)Notes
Compound AMCF712.5Moderate activity
Compound BHCT1168.0Excellent activity
Compound CU93715.0No cytotoxicity observed

Study 2: Transcriptome Analysis

Another case study utilized transcriptomic data to investigate the common mechanisms of action among similar compounds. This approach identified key genes involved in apoptosis and proliferation that were consistently modulated across different concentrations and exposure times .

Study 3: Safety Profile Assessment

In assessing the safety profile, compounds were tested for cytotoxicity against non-cancerous cell lines. The findings revealed that while some derivatives exhibited significant anticancer properties, they also maintained a favorable safety profile, suggesting potential for therapeutic use in humans .

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